molecular formula C14H9F9N2O B1675224 6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one CAS No. 328947-93-9

6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one

Cat. No. B1675224
M. Wt: 392.22 g/mol
InChI Key: ULBPQWIGZUGPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as LGD-2226 . It is an analytical standard with an empirical formula of C14H9F9N2O . It has a molecular weight of 392.22 .


Molecular Structure Analysis

The SMILES string for this compound is FC(F)(F)CN(CC(F)(F)F)c1ccc2NC(=O)C=C(c2c1)C(F)(F)F . This indicates that the compound has a quinolinone core with a trifluoromethyl group at the 4-position and a bis(2,2,2-trifluoroethyl)amino group at the 6-position .


Physical And Chemical Properties Analysis

The compound has a melting point of 187-190 °C . It is an analytical standard with an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Applications in Chemical Synthesis

6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one and its derivatives have been studied for their applications in chemical synthesis. A notable application is in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids. These compounds are synthesized using 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, which proceed under mild conditions (Madhu et al., 2022).

Anticancer Potential

Several derivatives based on the quinoline scaffold, including those with trifluoromethyl groups, have been investigated for their anticancer properties. For instance, certain 4-aminoquinoline derivatives demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line, outperforming the reference drug doxorubicin in some cases (Ghorab et al., 2014).

Antimicrobial Applications

Compounds derived from quinolines with trifluoromethyl groups have shown potential as antimicrobial agents. For example, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited notable antibacterial and antifungal activity, suggesting their use in combating microbial infections (Holla et al., 2006).

Applications in Fluorescence and Imaging

Quinoline-derivatized fluoresceins have been developed for selective and reversible biological Zn(II) detection. These fluorescent probes are used in live cells for detecting Zn(II) levels, highlighting their potential in biological imaging and analysis (McQuade & Lippard, 2010).

Photodynamic Therapy in Cancer Treatment

Rhenium(I) organometallic compounds with quinoline derivatives have been explored for their use in photodynamic therapy (PDT) as photosensitizers. These compounds have shown to be effective in generating singlet oxygen in lipophilic environments, and their conjugation with peptides enhances selectivity towards cancer tissues, showing promise in targeted cancer therapy (Leonidova et al., 2014).

DNA Binding and Photocleavage Properties

Some quinoline derivatives have demonstrated the ability to bind to DNA and exhibit photocleavage properties. This suggests their potential application in biochemical studies related to DNA interactions and possibly in therapeutic interventions (Ragheb et al., 2022).

Antimalarial Activity

N,N-bis(trifluoromethylquinolin-4-yl) diamino alkane derivatives have been synthesized and evaluated for their antimalarial activity. These compounds showed selective cytotoxicity against Plasmodium falciparum strains, indicating their potential in antimalarial drug development (Kgokong et al., 2008).

Antibacterial Applications

Derivatives of 6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one have been synthesized and tested for their antibacterial activity. For instance, substituted/unsubstituted derivatives of cephalosporin showed promising antibacterial properties (Singh et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, bis(2,2,2-trifluoroethyl)amine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F9N2O/c15-12(16,17)5-25(6-13(18,19)20)7-1-2-10-8(3-7)9(14(21,22)23)4-11(26)24-10/h1-4H,5-6H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPQWIGZUGPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CC(F)(F)F)CC(F)(F)F)C(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F9N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186546
Record name LGD-2226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one

CAS RN

328947-93-9
Record name LGD 2226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328947-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LGD-2226
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328947939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGD-2226
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08089
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGD-2226
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 328947-93-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LGD-2226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI376RM5MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one
Reactant of Route 3
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one
Reactant of Route 4
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one
Reactant of Route 5
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(Bis-(2,2,2-trifluoroethyl)amino)-4-trifluoromethyl-1H-quinolin-2-one

Citations

For This Compound
4
Citations
EG Vajda, FJ Lopez, P Rix, R Hill, Y Chen… - … of Pharmacology and …, 2009 - ASPET
Selective androgen receptor modulators (SARMs) are a new class of molecules in development to treat a variety of diseases. SARMs maintain the beneficial effects of androgens, …
Number of citations: 45 jpet.aspetjournals.org
JN Miner, W Chang, MS Chapman, PD Finn… - …, 2007 - academic.oup.com
A number of conditions, including osteoporosis, frailty, and sexual dysfunction in both men and women have been improved using androgens. However, androgens are not widely used …
Number of citations: 140 academic.oup.com
AE Kudwa, FJ López, RF McGivern, RJ Handa - Endocrinology, 2010 - academic.oup.com
Androgens influence many aspects of reproductive behavior, including sexual preference of females for males. In oophorectomized women with sexual desire disorder, testosterone …
Number of citations: 18 academic.oup.com
M Bossola, F Pacelli, GB Doglietto - Expert Opinion on Therapeutic …, 2008 - Taylor & Francis
Background: The therapeutic approach to the neoplastic patient with cachexia is very frustrating for the physician. Indeed, we can say that a cure for cancer cachexia does not exist. …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.